Pharmacokinetics of N-(2-fluorophenyl)propane-1-sulfonamide derivatives
Pharmacokinetics of N-(2-fluorophenyl)propane-1-sulfonamide derivatives
An In-Depth Technical Guide to the Pharmacokinetics of N-(2-fluorophenyl)propane-1-sulfonamide Derivatives
Abstract
This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of novel N-(2-fluorophenyl)propane-1-sulfonamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind experimental design, data interpretation, and the integration of in vitro and in vivo studies. By leveraging established principles of sulfonamide pharmacology and modern drug metabolism and pharmacokinetics (DMPK) science, this guide serves as a practical and intellectual roadmap for advancing this promising chemical series from discovery to candidate selection. We will explore the critical pillars of ADME (Absorption, Distribution, Metabolism, and Excretion), providing field-proven insights, detailed experimental workflows, and robust data presentation strategies to ensure scientific integrity and accelerate development timelines.
Introduction: The Strategic Imperative of Early Pharmacokinetic Characterization
The N-(2-fluorophenyl)propane-1-sulfonamide scaffold represents a compelling starting point for the development of new therapeutic agents. Its unique structural motifs suggest potential for novel target engagement and favorable drug-like properties. However, a promising pharmacodynamic profile is inconsequential if the molecule cannot achieve and maintain adequate exposure at the site of action. Therefore, a thorough and early investigation into the pharmacokinetics (PK) of this series is not merely a regulatory checkbox but a cornerstone of a successful drug discovery program.
The broader class of sulfonamides is known for a wide range of pharmacokinetic behaviors, from rapid to long-acting profiles, variable protein binding, and diverse metabolic pathways.[1][2] Understanding how the specific substitutions in the N-(2-fluorophenyl)propane-1-sulfonamide series influence these properties is critical for optimizing lead compounds and predicting human PK.[3] This guide will systematically deconstruct the process of building a comprehensive PK profile.
Guiding Principles of the Program
Our approach is built on three pillars:
-
Front-loading DMPK: Integrating in vitro ADME assays early in the discovery pipeline to guide structure-activity relationship (SAR) and structure-property relationship (SPR) development.[4]
-
Mechanistic Understanding: Focusing not just on what the PK parameters are, but why they are, by elucidating the transporters, enzymes, and physicochemical properties that govern the drug's fate.
-
Translational Science: Employing a carefully selected suite of in vitro and in vivo models to build a dataset that can confidently predict the compound's performance in humans.[5][6]
Foundational Physicochemical and In Vitro ADME Profiling
Before proceeding to complex biological systems, a baseline characterization of the molecule's intrinsic properties is essential. These assays are high-throughput and cost-effective, providing critical data for initial compound ranking and selection.[4]
Solubility and Permeability: The Gatekeepers of Absorption
A drug must be in solution to be absorbed and must cross biological membranes to reach its target.
-
Aqueous Solubility: This is a fundamental parameter. Poor solubility can be a major impediment to developing an oral formulation. We assess thermodynamic solubility using a standardized shake-flask method.
-
Permeability: The ability to cross the intestinal epithelium is predicted using cell-based assays like the Caco-2 or MDCK permeability assay.[4] These assays also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can severely limit absorption.
Table 1: Representative Physicochemical and Early ADME Data for a Set of N-(2-fluorophenyl)propane-1-sulfonamide Analogues
| Compound ID | Thermodynamic Solubility (µM, pH 7.4) | Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| NFP-001 | 150 | 18.5 | 1.2 |
| NFP-002 | 75 | 22.1 | 3.5 |
| NFP-003 | 25 | 9.8 | 1.5 |
| NFP-004 | 210 | 5.2 | 1.1 |
Metabolic Stability: Predicting First-Pass Clearance
The liver is the primary site of drug metabolism.[7] A compound that is rapidly metabolized by the liver (high first-pass metabolism) may have poor oral bioavailability. Metabolic stability is assessed using subcellular fractions.[8]
-
Liver Microsomes: These contain Phase I enzymes, primarily Cytochrome P450s (CYPs), which are major players in sulfonamide metabolism.[9][10] The assay measures the rate of disappearance of the parent compound over time.
-
Hepatocytes: These provide a more complete picture, containing both Phase I and Phase II (conjugation) enzymes.[11]
The data from these assays (half-life, intrinsic clearance) are used to predict hepatic clearance and bioavailability.
Experimental Protocol 2.2.1: Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system (e.g., Promega NADPH-Glo™).
-
Thaw pooled human liver microsomes (e.g., from Corning) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.[12]
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (mL incubation / mg microsomes).
-
Plasma Protein Binding: Impact on Distribution and Efficacy
Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[13] Sulfonamides are known to bind to plasma proteins, primarily albumin.[14] High plasma protein binding can reduce the effective concentration of the drug and limit its distribution into tissues. Rapid Equilibrium Dialysis (RED) is the gold standard for this assessment.[4]
In Vivo Pharmacokinetic Evaluation
In vivo studies are essential to understand how the ADME processes are integrated in a whole organism.[15] Rodent models (mice or rats) are typically used for initial PK screening.[16]
Study Design and Execution
A typical cassette or discrete dosing study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[5]
-
IV Administration: Provides direct access to the systemic circulation and allows for the determination of key clearance (CL), volume of distribution (Vd), and half-life (t₁/₂) parameters.
-
PO Administration: Allows for the assessment of oral absorption and bioavailability (F%).
Blood samples are collected at multiple time points post-dose, and the plasma is analyzed by LC-MS/MS to determine the drug concentration.
dot
Caption: Workflow for a typical rodent in vivo pharmacokinetic study.
Table 2: Key Pharmacokinetic Parameters for NFP-001 in Sprague-Dawley Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) | Unit |
| Cₘₐₓ | - | 1.8 | µg/mL |
| Tₘₐₓ | - | 1.0 | h |
| AUC₀₋ᵢₙf | 2.5 | 6.2 | µg*h/mL |
| t₁/₂ | 2.1 | 2.3 | h |
| CL | 6.7 | - | mL/min/kg |
| Vdₛₛ | 1.2 | - | L/kg |
| F% | - | 49.6 | % |
Metabolism: Elucidating Biotransformation Pathways
Understanding how a drug is metabolized is crucial for predicting drug-drug interactions (DDIs) and identifying potentially reactive or active metabolites.
Reaction Phenotyping and Metabolite Identification
-
Reaction Phenotyping: This identifies the specific CYP450 enzymes responsible for a compound's metabolism.[4] It can be done using recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. This is critical because if a drug is metabolized primarily by a single, highly polymorphic enzyme (like CYP2D6 or CYP2C19), its PK can vary significantly between individuals.
-
Metabolite Identification: High-resolution mass spectrometry is used to identify the structures of metabolites formed in in vitro (hepatocytes) and in vivo (plasma, urine, feces) samples.[17] For sulfonamides, common metabolic pathways include N-acetylation, aromatic hydroxylation, and glucuronide conjugation.[9][18][19] Recent studies also suggest that CYP-catalyzed coupling and fragmentation can be relevant pathways for some sulfonamides.[10][20][21]
dot
Caption: General metabolic pathways for sulfonamide-based compounds.
CYP450 Inhibition and Induction
-
Inhibition: A drug that inhibits a CYP enzyme can slow the metabolism of other co-administered drugs, leading to potentially toxic exposures. This is assessed in vitro by measuring the IC₅₀ of the test compound against a panel of major CYP isoforms.[22]
-
Induction: A drug can also increase the expression of CYP enzymes, accelerating the metabolism of co-administered drugs and potentially reducing their efficacy. This is typically evaluated by treating cultured human hepatocytes and measuring changes in CYP enzyme activity or mRNA levels.[11]
Excretion: The Final Elimination
The kidneys are the primary route of excretion for most sulfonamides and their metabolites.[23][24]
-
Renal Clearance: The rate of excretion depends on glomerular filtration, active tubular secretion, and passive tubular reabsorption.[23] The pKa of the molecule is a critical determinant of passive reabsorption, as the pH of the urine can affect the ionization state and thus the reabsorption of the compound.[23]
-
Excretion Studies: In in vivo models, urine and feces are collected over time to determine the proportion of the dose excreted and to identify the major excreted metabolites. This helps to complete the mass balance picture of the drug's disposition.[16]
Integrating the Data: Building a Predictive PK Profile
The ultimate goal of this comprehensive evaluation is to synthesize all in vitro and in vivo data into a coherent pharmacokinetic profile. This profile allows the project team to:
-
Establish Structure-Activity Relationships (SAR): Correlate changes in chemical structure with changes in PK parameters (e.g., how adding a methyl group affects metabolic stability or how altering a pKa influences renal clearance).[25]
-
Perform In Vitro-In Vivo Extrapolation (IVIVE): Use sophisticated modeling to predict human PK parameters from the in vitro and preclinical in vivo data.[5]
-
Select Clinical Candidates: Choose compounds with the highest probability of success, characterized by an optimal balance of potency, selectivity, and a pharmacokinetic profile suitable for the intended clinical use (e.g., appropriate half-life for the desired dosing regimen, low risk of DDIs, and good oral bioavailability).
By systematically applying the principles and protocols outlined in this guide, researchers can efficiently and effectively characterize the pharmacokinetic properties of novel N-(2-fluorophenyl)propane-1-sulfonamide derivatives, paving the way for the development of safe and effective new medicines.
References
- Title: Sulfonamide metabolic pathways Source: Vertex AI Search URL
- Title: Sulfonamides - Infectious Disease - MSD Manual Professional Edition Source: MSD Manual URL
- Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants Source: Environmental Science & Technology - ACS Publications URL
- Title: Renal Excretion of Sulfonamides Source: Karger Publishers URL
- Title: In Vivo PK and TK Source: BioDuro URL
- Title: Enhance Your DMPK Studies with In Vitro Metabolism Source: Labcorp URL
- Title: In Vitro ADME Assays and Services Source: Charles River Laboratories URL
- Title: Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings Source: PubMed URL
- Title: Use of in vivo animal models to assess pharmacokinetic drug-drug interactions Source: PubMed URL
- Title: In Vitro Assays for Induction of Drug Metabolism Source: PubMed URL
- Title: Sulfonamides and Sulfonamide Combinations Source: Louisiana Department of Health URL
- Title: Sulfonamides - Pharmacology Source: Pharmacology 2000 URL
- Title: SULPHONAMIDES Source: SlideShare URL
- Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study Source: ACS Publications URL
- Title: Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species Source: PubMed URL
- Title: Metabolism of Sulfonamides Source: Karger Publishers URL
- Title: Distribution of Sulfonamides and Sulfonamide Potentiators between Red Blood Cells, Proteins and Aqueous Phases of the Blood of Different Species Source: Karger Publishers URL
- Title: Animal Pharmacokinetic Studies for Safe Treatments Source: Biotechfarm URL
- Title: Pharmacokinetics of Sulfonamides in Man Source: Karger Publishers URL
- Title: In vitro test methods for metabolite identification: A review Source: SciSpace URL
- Title: Metabolic Stability in Drug Development: 5 Assays Source: WuXi AppTec URL
- Title: Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection Source: PubMed URL
- Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants Source: PubMed URL
- Title: Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants Source: ResearchGate URL
- Title: Sulfonamides Source: WikiLectures URL
- Title: Major metabolites of sulfonamide antibiotics.
- Source: Drugs.
- Title: In vivo Pharmacokinetic Studies | Dog and Rodent PK Source: Aurigene Pharmaceutical Services URL
- Title: Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease Source: PMC URL
- Title: A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization Source: ResearchGate URL
- Title: Sulfonamide Antibiotics: Definition, Mechanism and Research Source: BOC Sciences URL
- Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)
- Title: SAR OF SULPHONAMIDES.
- Title: Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation Source: PMC URL
- Title: CLG-SUL4.
Sources
- 1. Sulfonamides [pharmacology2000.com]
- 2. karger.com [karger.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. criver.com [criver.com]
- 5. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. biotechfarm.co.il [biotechfarm.co.il]
- 17. scispace.com [scispace.com]
- 18. karger.com [karger.com]
- 19. researchgate.net [researchgate.net]
- 20. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. labcorp.com [labcorp.com]
- 23. karger.com [karger.com]
- 24. Sulfonamides - WikiLectures [wikilectures.eu]
- 25. SAR OF SULPHONAMIDES.pptx [slideshare.net]
